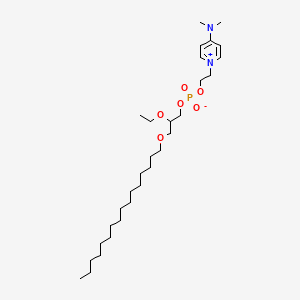
KO 286001
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KO 286001 is an organic phosphorus compound with the molecular formula C30H57N2O6P and a molar mass of 572.76 g/mol . This compound is known for its significant biological activity and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of KO 286001 typically involves multi-step organic reactions. One common method includes the reaction of specific phosphonate esters with amines under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves rigorous purification steps, including crystallization and chromatography, to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: KO 286001 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
KO 286001 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: this compound is used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of KO 286001 involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds with the enzyme, leading to irreversible inhibition. The pathways involved include the inhibition of protein kinases, which play a crucial role in cell signaling and regulation.
Comparaison Avec Des Composés Similaires
KO 286001 can be compared with other phosphorus-containing compounds such as:
Phosphine oxides: These compounds also exhibit significant biological activity but differ in their specific targets and mechanisms.
Phosphonates: Similar to this compound, phosphonates are used in various industrial and research applications but may have different reactivity and stability profiles.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
119466-67-0 |
|---|---|
Formule moléculaire |
C30H57N2O6P |
Poids moléculaire |
572.8 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate |
InChI |
InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35-27-30(36-6-2)28-38-39(33,34)37-26-24-32-22-20-29(21-23-32)31(3)4/h20-23,30H,5-19,24-28H2,1-4H3 |
Clé InChI |
IGNUDNBHYTWKPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CC=C(C=C1)N(C)C)OCC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CC=C(C=C1)N(C)C)OCC |
Synonymes |
KO 286001 KO-286,001 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















